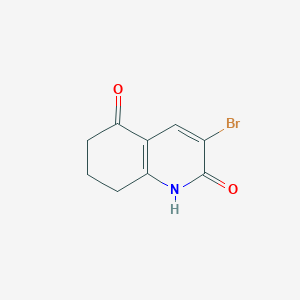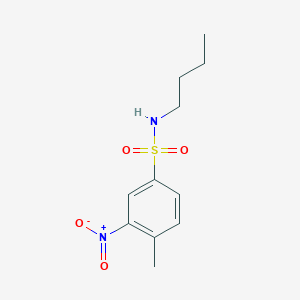
5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features a fluorine atom, a thiophene ring, and an indole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde typically involves the functionalization of the thiophene ring and subsequent heterocyclization. One common method includes the direct fluorination of thiophene derivatives using reagents such as sulfur hexafluoride (SF₆) or perchloryl fluoride (FClO₃) in the presence of catalysts . Another approach involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) to form the thiophene ring, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include one-pot procedures, iodine-promoted heterocyclization, and multicomponent reactions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and aldehyde positions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular fluorine (F₂), sulfur hexafluoride (SF₆), and perchloryl fluoride (FClO₃) for fluorination; potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) for oxidation; and palladium on carbon (Pd/C) and sodium borohydride (NaBH₄) for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors, leading to its observed biological effects. For example, it may inhibit histone deacetylases (HDACs) or interact with sphingosine-1-phosphate (S1P) receptors, thereby modulating cellular processes such as gene expression and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated thiophenes and indole derivatives, such as:
- 5-Fluoro-2-(thiophen-2-yl)-1H-benzimidazole
- 5-Fluoro-2,1,3-benzothiadiazole
- 2-(Thiophen-2-yl)acetonitrile .
Uniqueness
5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde is unique due to its specific combination of a fluorine atom, thiophene ring, and indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-fluoro-2-thiophen-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNOS/c14-8-3-4-11-9(6-8)10(7-16)13(15-11)12-2-1-5-17-12/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKYPADOTVXALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3080079.png)


![7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B3080091.png)

![4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3080108.png)


![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3080120.png)
![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3080128.png)


![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)
![{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B3080179.png)
